molecular formula C12H14O2 B12622827 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde CAS No. 918870-84-5

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde

Cat. No.: B12622827
CAS No.: 918870-84-5
M. Wt: 190.24 g/mol
InChI Key: BHBVPOHEQACELJ-UHFFFAOYSA-N
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Description

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethenyl group and a propan-2-yl-oxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-[(propan-2-yl)oxy]benzaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., Br2) and acids (e.g., HCl).

Major Products

    Oxidation: 3-Ethenyl-4-[(propan-2-yl)oxy]benzoic acid.

    Reduction: 3-Ethenyl-4-[(propan-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ethenyl group can participate in reactions that modify the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(Propan-2-yl)oxy]benzaldehyde: Lacks the ethenyl group, resulting in different reactivity and applications.

    3-Ethenylbenzaldehyde: Lacks the propan-2-yl-oxy group, affecting its solubility and chemical behavior.

    4-Ethenylbenzaldehyde: Similar structure but different substitution pattern, leading to distinct properties.

Properties

CAS No.

918870-84-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-ethenyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H14O2/c1-4-11-7-10(8-13)5-6-12(11)14-9(2)3/h4-9H,1H2,2-3H3

InChI Key

BHBVPOHEQACELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)C=C

Origin of Product

United States

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